Isooctyl vinyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

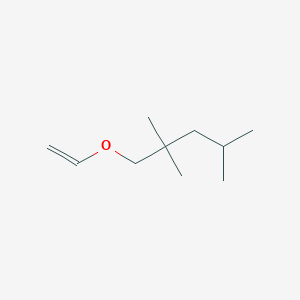

Isooctyl vinyl ether is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polymerization Applications

Cationic Polymerization

IOVE can be utilized in cationic polymerization processes to produce poly(vinyl ethers) (PVEs) with tailored properties. Recent studies have demonstrated that IOVE, when subjected to catalyst-controlled cationic polymerization, leads to the formation of isotactic PVEs that exhibit superior adhesion properties compared to traditional polyolefins. These materials are characterized by high tensile strength and enhanced adhesion to polar substrates, making them suitable for next-generation engineering applications .

Stereoselective Polymerization

The stereochemical control in the polymerization of IOVE allows for the synthesis of polymers with specific configurations. Research indicates that the tacticity of PVEs significantly influences their mechanical properties, suggesting that IOVE could be a key monomer for developing high-performance thermoplastics . The ability to manipulate the stereochemistry during polymerization opens avenues for creating advanced materials with customized characteristics.

Adhesive Formulations

Enhanced Adhesive Properties

The intrinsic polarity of IOVE contributes to its effectiveness as a component in adhesive formulations. Studies show that isotactic PVEs derived from IOVE exhibit cohesive failure when bonded to glass, indicating strong adhesive properties that surpass those of conventional adhesives. This characteristic is particularly valuable in applications where strong bonding to polar surfaces is required .

Sustainable Material Development

Green Chemistry Approaches

Recent advancements in the synthesis of vinyl ethers, including IOVE, emphasize sustainable production methods. Innovative protocols involve using renewable resources and minimizing waste during the synthesis process. For instance, IOVE can be synthesized through reactions involving acetylene or alcohols, which are more environmentally friendly than traditional methods . This aligns with global efforts to develop eco-friendly materials and reduce the environmental impact of chemical production.

Case Study 1: Adhesion Performance

A study conducted on the adhesion performance of isotactic PVEs derived from IOVE revealed that these materials exhibited significantly higher adhesion strengths compared to standard polyolefins. The research involved testing various bonding scenarios, demonstrating that isotactic PVEs could withstand greater mechanical stress before failure, thus confirming their suitability for demanding applications .

Case Study 2: Polymer Mechanical Properties

In another investigation focused on the mechanical properties of polymers synthesized from IOVE, researchers found that adjusting the polymerization conditions led to variations in tensile strength and elasticity. The findings indicated that fine-tuning these parameters could yield materials optimized for specific industrial applications, such as coatings and sealants .

Propiedades

Número CAS |

37769-62-3 |

|---|---|

Fórmula molecular |

C10H20O |

Peso molecular |

156.26 g/mol |

Nombre IUPAC |

1-ethenoxy-2,2,4-trimethylpentane |

InChI |

InChI=1S/C10H20O/c1-6-11-8-10(4,5)7-9(2)3/h6,9H,1,7-8H2,2-5H3 |

Clave InChI |

RSZNIQXJTHPTBO-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C)(C)COC=C |

SMILES canónico |

CC(C)CC(C)(C)COC=C |

Key on ui other cas no. |

37769-62-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.